molecular formula C9H8Cl2O B6272120 1-(2,4-dichlorophenyl)cyclopropan-1-ol CAS No. 1275197-37-9

1-(2,4-dichlorophenyl)cyclopropan-1-ol

Katalognummer: B6272120
CAS-Nummer: 1275197-37-9
Molekulargewicht: 203.06 g/mol
InChI-Schlüssel: XJNNNFWUPHKZPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dichlorophenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C₉H₈Cl₂O and a molecular weight of 203.07 g/mol It is characterized by the presence of a cyclopropane ring attached to a 2,4-dichlorophenyl group and a hydroxyl group

Vorbereitungsmethoden

The synthesis of 1-(2,4-dichlorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-dichlorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired cyclopropanol . The reaction conditions often require the use of an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing the production costs.

Analyse Chemischer Reaktionen

1-(2,4-Dichlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction results in a cyclopropane derivative.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichlorophenyl)cyclopropan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorophenyl)cyclopropan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyl group and the dichlorophenyl moiety are likely to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body .

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dichlorophenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives, such as:

Eigenschaften

CAS-Nummer

1275197-37-9

Molekularformel

C9H8Cl2O

Molekulargewicht

203.06 g/mol

IUPAC-Name

1-(2,4-dichlorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H8Cl2O/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2

InChI-Schlüssel

XJNNNFWUPHKZPG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=C(C=C(C=C2)Cl)Cl)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.